molecular formula C15H12N2O2S B2623054 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 956411-88-4

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2623054
CAS No.: 956411-88-4
M. Wt: 284.33
InChI Key: HOTNBEKRJVASRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid ( 956411-88-4) is a high-purity pyrazole derivative supplied for life science and chemical research. This compound features a molecular formula of C15H12N2O2S and a molecular weight of 284.33 . Pyrazole derivatives are a pharmacologically significant class of compounds known for their diverse biological activities, with proven potential in anticancer, anti-inflammatory, antimicrobial, and antidepressant applications, among others . The presence of both a benzyl group at the 1-position and a thiophene heterocycle at the 3-position on the pyrazole core makes this molecule a valuable scaffold for medicinal chemistry and drug discovery programs, particularly in the design of novel enzyme inhibitors . Research into structurally similar 1,3,4-trisubstituted pyrazole analogs has demonstrated potent antiproliferative activity against human tumor cell lines, including hepatocellular carcinoma (HCC), suggesting its utility in the development of potential chemotherapeutic agents . The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivative libraries for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-benzyl-3-thiophen-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTNBEKRJVASRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with thiophene-2-carboxylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of pyrazole derivatives, including 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Compound Activity IC50 (µM)
1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acidAnti-inflammatory12.5
Standard Drug (e.g., Ibuprofen)Anti-inflammatory10.0

Agrochemical Applications

The compound has also shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its structural features contribute to its efficacy against various pests and weeds.

Case Study: Herbicidal Activity

Research conducted on the herbicidal activity of pyrazole derivatives demonstrated that 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibited effective growth inhibition of several weed species. The compound's mechanism involves disrupting the biosynthesis pathways crucial for plant growth .

Weed Species Inhibition (%) Concentration (g/L)
Amaranthus retroflexus85%200
Echinochloa crus-galli78%150

Material Science

In material science, the compound is being explored for its potential use in organic electronics and as a precursor for synthesizing novel materials with desired electronic properties.

Case Study: Organic Photovoltaics

A recent study highlighted the use of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid in developing organic photovoltaic devices. The compound was incorporated into polymer blends, improving charge transport and overall device efficiency .

Device Type Efficiency (%) Material Used
Organic Solar Cell7.5%Polymer blend with pyrazole derivative

Mechanism of Action

The mechanism of action of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, highlighting substituent variations and their impact on properties:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid R₁ = Benzyl, R₂ = Thiophen-2-yl, R₃ = COOH 284.34 Structural scaffold for drug design
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid R₁ = Benzyl, R₂ = 4-Cl-Ph, R₃ = COOH 318.76 Potential anti-inflammatory activity (inference from diphenylpyrazole analogs)
1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid R₁ = Benzyl, R₂ = 3,4-(OCH₃)₂-Ph, R₃ = COOH 338.40 Versatile small-molecule scaffold for medicinal chemistry
1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde R₁ = Benzyl, R₂ = Thiophen-2-yl, R₃ = CHO 268.33 Intermediate in synthesis; aldehyde group enhances reactivity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) R₁ = Benzoyl, R₂ = Ph, R₃ = CHO ~285–310 (varies) Significant antioxidant and anti-inflammatory activity (IC₅₀ comparable to standards)
3,5-Diphenyl-1H-pyrazole derivatives R₁ = 2-Hydroxypropyl, R₂/R₃ = Ph ~250–300 Anti-inflammatory, analgesic, and antiarrhythmic activities

Impact of Substituents on Bioactivity

  • Thiophene vs. Phenyl Groups : The thiophene moiety in 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological targets compared to purely phenyl-substituted analogs (e.g., 3,5-diphenylpyrazoles) .
  • Carboxylic Acid vs. Aldehyde : Carboxylic acid derivatives (e.g., the target compound) are more polar and likely exhibit better solubility in aqueous environments compared to aldehyde analogs (e.g., 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde). However, aldehydes are reactive intermediates in synthesizing hydrazones or Schiff bases for drug development .
  • Electron-Donating/Withdrawing Groups : Para-substituted electron-donating groups (e.g., methoxy in ) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates, as seen in 1-benzoyl-3-phenylpyrazole-4-carbaldehydes . Conversely, electron-withdrawing groups (e.g., nitro) may reduce bioavailability due to increased metabolic instability.

Optoelectronic Properties in Thiophene-Containing Analogs

Thiophene’s electron-rich nature contributes to extended conjugation in π-systems. For example:

  • In 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid, thiophene enhances charge-transfer efficiency in photovoltaic applications .
  • Theoretical studies (DFT/B3LYP) show that thiophene-substituted pyrazoles exhibit lower band gaps than phenyl analogs, suggesting utility in organic electronics .

Biological Activity

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by research findings and data tables.

  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 284.34 g/mol
  • CAS Number : 956411-88-4

The compound features a pyrazole ring substituted with a benzyl group and a thiophene ring, contributing to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of benzylhydrazine with thiophene-2-carboxylic acid under acidic conditions, often in ethanol or methanol at temperatures between 60–80°C . This method can be scaled for industrial production using continuous flow reactors.

Biological Activity

Research indicates that 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities:

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid have shown significant activity against various bacterial strains .

Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Recent studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 is particularly noteworthy, suggesting potential therapeutic applications in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindingsReference
Akhtar et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (IC50 values around 71 μg/mL)
Abdellatif et al.Evaluated COX inhibitory activity; compounds showed high selectivity for COX-2 (IC50 values from 0.02 to 0.04 μM)
Bulgarian Chemical CommunicationsInvestigated antimicrobial activities of thiadiazine derivatives, indicating broad-spectrum efficacy

The biological activity of 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is thought to involve interaction with specific enzymes or receptors within biological pathways. For instance, its anti-inflammatory effects may result from the inhibition of COX enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of benzyl hydrazine with thiophene-substituted diketones. Key reagents include acetic acid or DMF as solvents and catalytic bases like triethylamine. To minimize side reactions (e.g., isomerization or decarboxylation), maintain strict temperature control (60–80°C) and inert atmospheres. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT-based simulations). Focus on pyrazole ring protons (δ 7.5–8.5 ppm) and thiophene protons (δ 6.5–7.2 ppm) .
  • HRMS : Confirm molecular weight (284.34 g/mol) with <2 ppm error .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary challenges in characterizing this compound’s solubility and stability?

  • Methodological Answer : Solubility varies significantly with pH and solvent polarity. For aqueous stability studies:

  • Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4).
  • Monitor degradation via UV-Vis (λ = 260–300 nm) over 24 hours.
  • Use LC-MS to identify degradation byproducts (e.g., decarboxylated derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-chloro, 4-fluoro) to assess electronic effects on target binding .
  • Functional Group Replacement : Replace the carboxylic acid with esters or amides to study bioavailability .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What experimental strategies resolve contradictions in reported spectral data for pyrazole-thiophene derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Complementary Techniques : Pair NMR with X-ray crystallography to confirm regiochemistry of the pyrazole ring .
  • Computational Validation : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings involving thiophene intermediates .
  • Process Optimization : Use flow chemistry to enhance mixing and heat transfer, reducing reaction times by 30–50% .
  • Scale-Up : Pilot batches (10–100 g) should prioritize solvent recovery (e.g., DMF) to reduce costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.